2-Methyl-7-nitronaphthalene
CAS No.: 91137-28-9
Cat. No.: VC18465436
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91137-28-9 |
|---|---|
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 2-methyl-7-nitronaphthalene |
| Standard InChI | InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3 |
| Standard InChI Key | XJUSCPOBHFZRKU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
2-Methyl-7-nitronaphthalene (C₁₁H₉NO₂) is a bicyclic aromatic hydrocarbon featuring a naphthalene backbone substituted with a methyl group at position 2 and a nitro group at position 7 . Key structural identifiers include:
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Molecular Formula: C₁₁H₉NO₂
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Molecular Weight: 187.19 g/mol
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CAS Registry Number: 91137-28-9
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SMILES Notation: CC1=CC2=C(C=C1)C=CC(=C2)N+[O-]
The compound’s planar structure facilitates π-π interactions, influencing its reactivity and solubility .
Physical and Thermodynamic Properties
Physical properties are critical for industrial handling and synthesis optimization:
| Property | Value | Source |
|---|---|---|
| Melting Point | 105°C | |
| Boiling Point | 335.1°C (predicted) | |
| Density | 1.234 g/cm³ | |
| Flash Point | 163.2°C | |
| Topological Polar Surface | 45.8 Ų | |
| Refractive Index | 1.652 |
The compound is insoluble in water but soluble in organic solvents like ethanol and chloroform .
Synthesis and Reaction Pathways
Nitration Strategies
While direct synthesis methods for 2-methyl-7-nitronaphthalene are sparsely documented, analogous nitration techniques for mono- and dinitronaphthalenes provide insights. Typical protocols involve:
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Mixed Acid Nitration: Combining nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate nitronium ions (NO₂⁺), which electrophilically attack the aromatic ring . For example, naphthalene nitration at 50–60°C yields 1-nitronaphthalene as the major product .
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Solvent-Mediated Reactions: Glacial acetic acid enhances reaction homogeneity, minimizing byproducts like dinitro derivatives .
Challenges in Regioselectivity
Achieving precise regioselectivity for the 7-position remains challenging due to:
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Steric Effects: The methyl group at position 2 may direct nitration to the less hindered 7-position .
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Electronic Effects: Electron-donating methyl groups activate specific ring positions, while nitro groups deactivate the ring .
Industrial and Research Applications
Chemical Intermediate
2-Methyl-7-nitronaphthalene serves as a precursor in synthesizing:
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Dyes and Pigments: Nitroaromatics are key intermediates for azo dyes .
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Pharmaceuticals: Functionalized naphthalenes are explored for drug discovery .
Material Science
The compound’s planar structure and nitro group make it a candidate for:
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Fluorescence Quenchers: Nitro groups efficiently quench excited states in photochemical applications .
Future Research Directions
Synthetic Optimization
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Catalytic Nitration: Explore zeolites or ionic liquids to improve regioselectivity .
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Green Chemistry: Develop solvent-free or microwave-assisted protocols .
Biological Studies
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